molecular formula C37H52F3N11O13 B6295351 (Val2)-Amyloid b-Protein (1-6) Trifluoroacetate CAS No. 727727-66-4

(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate

Cat. No.: B6295351
CAS No.: 727727-66-4
M. Wt: 915.9 g/mol
InChI Key: TZJFBULZCNFIAT-CVZMTQALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate is a synthetic peptide fragment derived from the amyloid beta-protein, which is associated with Alzheimer’s disease. This compound is often used in scientific research to study the aggregation properties and neurotoxic effects of amyloid beta-proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Val2)-Amyloid b-Protein (1-6) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve automated peptide synthesizers and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, if present.

    Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.

    Substitution: Amino acid residues can be substituted to study the effects on peptide properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to cross-linked peptides, while reduction can yield linear peptides with free thiol groups.

Scientific Research Applications

(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of amyloid beta-proteins in cellular processes.

    Medicine: Exploring potential therapeutic targets for Alzheimer’s disease.

    Industry: Developing diagnostic tools and assays for amyloid beta-protein detection.

Mechanism of Action

The mechanism of action of (Val2)-Amyloid b-Protein (1-6) Trifluoroacetate involves its ability to aggregate and form fibrils, which are characteristic of amyloid beta-proteins. These fibrils can disrupt cellular function by interacting with cell membranes and inducing oxidative stress. The molecular targets include neuronal receptors and enzymes involved in amyloid beta-protein metabolism.

Comparison with Similar Compounds

Similar Compounds

    (Val2)-Amyloid b-Protein (1-42): A longer peptide fragment that forms more stable fibrils.

    (Gly3)-Amyloid b-Protein (1-6): A variant with glycine at position 3, affecting its aggregation properties.

    (Phe4)-Amyloid b-Protein (1-6): A variant with phenylalanine at position 4, altering its hydrophobic interactions.

Uniqueness

(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate, which can influence its solubility and stability. This makes it a valuable tool for studying the early stages of amyloid beta-protein aggregation and its effects on cellular function.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N11O11.C2HF3O2/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20;3-2(4,5)1(6)7/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJFBULZCNFIAT-CVZMTQALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52F3N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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